6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid
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Overview
Description
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is a quinolone derivative known for its significant role in medicinal chemistry. Quinolones are a class of synthetic antibiotics that have been widely used due to their broad-spectrum antibacterial activity. This compound, in particular, is notable for its potential therapeutic applications and its unique chemical structure, which includes a chloro group at the 6th position and a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials to form the quinoline ring. This is often achieved through a Gould-Jacobs reaction, where the intermediate is heated in the presence of a suitable catalyst.
Hydrolysis: The final step involves the hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinolines.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It has potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the chloro group at the 6th position.
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid: Contains a fluoro group instead of a chloro group.
4-Hydroxy-2-quinolones: A broader class of compounds with various substitutions at different positions
Uniqueness
6-Chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid is unique due to the presence of the chloro group at the 6th position, which enhances its antibacterial activity and makes it a valuable compound in the development of new antibiotics.
Properties
IUPAC Name |
6-chloro-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOMMHODPMSEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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